REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:34][CH2:35]I>O1CCOCC1>[Cl:34][CH2:35][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
ClCI
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (60 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product was isolated with silica gel column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClCOC(CCC(=O)OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |